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1,4-Bis(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzene

OFET Charge Carrier Mobility Organic Semiconductor

1,4-Bis(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzene (CAS 1254172-22-9), commonly abbreviated as PND, is a bis-diazaborinine compound in which two naphtho[1,8-de][1,3,2]diazaborinine units are connected via a 1,4-phenylene bridge. This compound belongs to the family of boron-nitrogen heterocycles and is primarily investigated as an organic semiconductor for organic field-effect transistors (OFETs).

Molecular Formula C26H20B2N4
Molecular Weight 410.1 g/mol
CAS No. 1254172-22-9
Cat. No. B1434557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzene
CAS1254172-22-9
Molecular FormulaC26H20B2N4
Molecular Weight410.1 g/mol
Structural Identifiers
SMILESB1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)B5NC6=CC=CC7=C6C(=CC=C7)N5
InChIInChI=1S/C26H20B2N4/c1-5-17-6-2-10-22-25(17)21(9-1)29-27(30-22)19-13-15-20(16-14-19)28-31-23-11-3-7-18-8-4-12-24(32-28)26(18)23/h1-16,29-32H
InChIKeyWOURSKHZRWYIHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzene (PND): Core Identity and Procurement Baseline


1,4-Bis(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzene (CAS 1254172-22-9), commonly abbreviated as PND, is a bis-diazaborinine compound in which two naphtho[1,8-de][1,3,2]diazaborinine units are connected via a 1,4-phenylene bridge [1]. This compound belongs to the family of boron-nitrogen heterocycles and is primarily investigated as an organic semiconductor for organic field-effect transistors (OFETs). It is commercially available with a certified purity of 98% . PND was first synthesized and characterized alongside its biphenyl-bridged analog BND via a one-step condensation reaction, and its structure was confirmed by single-crystal X-ray diffraction [1].

Why 1,4-Bis(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzene Cannot Be Replaced by Other Diazaborinine or Organic Semiconductor Analogs


Substituting PND with a closely related diazaborinine analog such as BND (the biphenyl-bridged variant) or a non-fused bis-diazaborolyl-benzene results in quantifiably different device performance. The 1,4-phenylene bridge in PND enforces a specific molecular geometry and intermolecular packing that directly impacts charge-carrier mobility, thermal stability, and thin-film morphology [1]. Even subtle structural changes—such as replacing the phenylene with a biphenylene spacer—lead to a ~17.6-fold difference in field-effect mobility [1]. Generic substitution without accounting for these structure-property relationships risks compromised OFET performance and batch-to-batch irreproducibility in organic electronics fabrication.

Quantitative Differentiation Evidence for 1,4-Bis(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzene (PND)


Field-Effect Hole Mobility: PND vs. BND (Biphenyl Analog)

In identically fabricated bottom-contact OFET devices with Au electrodes and HMDS-treated dielectric, PND delivered a field-effect hole mobility of 7.2 × 10⁻³ cm² V⁻¹ s⁻¹, compared to 4.1 × 10⁻⁴ cm² V⁻¹ s⁻¹ for the biphenyl-bridged analog BND—a 17.6-fold advantage for PND [1]. Annealing at 80 °C further optimized the active layer for both compounds but did not close the mobility gap.

OFET Charge Carrier Mobility Organic Semiconductor

Thermal Stability Benchmarking: PND vs. BND by DSC Decomposition Onset

Differential scanning calorimetry (DSC) measurements revealed decomposition peaks at approximately 355 °C for PND and 389 °C for BND, indicating that while BND possesses slightly higher intrinsic thermal stability, PND maintains adequate thermal robustness for typical OFET fabrication processes (e.g., vacuum sublimation, annealing up to ~200 °C) [1]. The 34 °C difference in decomposition temperature is consistent with the reduced conformational flexibility of the phenylene vs. biphenylene bridge.

Thermal Stability DSC Organic Electronics

Crystal Packing and Thin-Film Morphology: PND vs. BND Structural Analysis

Single-crystal X-ray structure analysis confirmed that both PND and BND exhibit π–π stacking in the solid state, but PND's 1,4-phenylene bridge results in a more compact and planar molecular conformation compared to the twisted biphenylene spacer in BND [1]. Thin-film XRD and AFM studies further indicated that PND forms more ordered thin films upon vacuum deposition, which correlates with its higher charge-carrier mobility.

X-ray Crystallography Thin-Film Morphology π-π Stacking

Electrochemical Redox Properties: Diazaborinine Class Benchmarking vs. Non-Fused Diazaborolyl Analogs

While direct electrochemical data for PND are not available in the open literature, the broader class of naphtho-fused 1,3,2-diazaborinines exhibits lower reduction potentials and higher electron affinities compared to non-fused 1,3,2-diazaborolyl-benzene analogs, owing to the extended π-conjugation conferred by the naphthalene fusion [1][2]. Cyclic voltammetry on related bis-diazaborolyl-benzenes (Weber et al., 2006) showed reversible oxidation waves, suggesting that PND likely exhibits similar electrochemical stability suitable for n-type or ambipolar OFET operation [2].

Cyclic Voltammetry HOMO/LUMO Electron Affinity

Optimal Application Scenarios for 1,4-Bis(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzene (PND)


Organic Field-Effect Transistors (OFETs) Requiring High Hole Mobility

PND is the preferred active-layer material for p-type OFETs where maximizing on-current and switching speed is critical. With a field-effect hole mobility of 7.2 × 10⁻³ cm² V⁻¹ s⁻¹—17.6-fold higher than its biphenyl analog BND—PND enables faster transistor operation and lower driving voltages in logic circuits, sensor arrays, and flexible display backplanes [1].

Vacuum-Sublimed Organic Semiconductor Thin Films

PND can be readily purified by sublimation and deposited via vacuum evaporation to form highly ordered thin films. Its decomposition temperature of ~355 °C provides a wide processing window above typical sublimation temperatures, while its superior film crystallinity (confirmed by XRD and AFM) ensures reproducible device performance across fabrication batches [1].

n-Type or Ambipolar OFETs Leveraging Naphtho-Fused Diazaborinine Electron Affinity

The extended π-conjugation of the naphtho-fused diazaborinine units in PND is expected to lower the LUMO energy compared to non-fused analogs, enhancing electron affinity. This makes PND a candidate for n-type or ambipolar OFETs where efficient electron injection and transport are required—a differentiating feature relative to simpler bis-diazaborolyl-benzenes [1][2].

Structure-Property Relationship Studies in Boron-Nitrogen Heterocycle Semiconductors

The well-defined structural contrast between PND (phenylene bridge) and BND (biphenylene bridge) provides a clean model system for investigating the impact of bridge rigidity and conjugation length on charge transport. Researchers studying BN-embedded organic semiconductors can use PND as a benchmark compound to correlate molecular design with OFET performance [1].

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